molecular formula C14H16N2O B2528005 (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile CAS No. 101132-14-3

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile

Cat. No.: B2528005
CAS No.: 101132-14-3
M. Wt: 228.295
InChI Key: JMNIJLJLTJRWIM-VOTSOKGWSA-N
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Description

“(3E)-2-(Morpholin-4-yl)-4-phenylbut-3-enenitrile” (CAS: 101132-14-3) is a nitrile-containing compound featuring a morpholine moiety and a phenyl group connected via a conjugated but-3-ene backbone in the E-configuration. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is directly attached to the α-carbon of the nitrile group, while the phenyl group resides at the δ-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is commercially available in technical grade, with a molecular weight of 218.25 g/mol .

Properties

IUPAC Name

(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNIJLJLTJRWIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(/C=C/C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbut-3-enenitrile and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs are (E)-3-amino-2,4-diarylbut-2-enenitrile derivatives, such as those reported in (e.g., E-3-amino-2,4-bis(4-chlorophenyl)but-2-enenitrile). Key differences include:

  • Substituent Identity: The target compound replaces the amino group at position 3 with a nitrile and introduces a morpholine group at position 2, whereas analogs retain an amino group and feature halogenated or alkylated phenyl rings.
  • Electronic Effects: The electron-withdrawing nitrile and electron-donating morpholine in the target compound create a polarized π-system, distinct from the electron-neutral amino group in analogs.
Property Target Compound Analogs
Substituent at C2 Morpholin-4-yl Halogenated/alkylated aryl
Substituent at C3 Nitrile (C≡N) Amino (NH2)
Double Bond Configuration E E (assumed)
Molecular Weight (g/mol) 218.25 ~300–350 (estimated)

Physicochemical Properties

  • Polarity: The morpholine group enhances water solubility relative to purely aromatic analogs. However, the nitrile group may reduce solubility compared to amino-substituted derivatives.
  • Thermal Stability : Melting points for analogs range from 120–180°C, depending on substituents. The target compound’s melting point is unspecified but likely influenced by the morpholine’s conformational flexibility.

Commercial and Industrial Relevance

  • Cost and Availability : The target compound is priced at €1,544/g (tech grade), significantly higher than simpler aryl derivatives (e.g., compounds), reflecting synthetic complexity and niche demand .

Biological Activity

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and comparisons with related compounds.

Chemical Structure and Properties

The structure of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile features a morpholine ring and a nitrile functional group, which contribute to its unique chemical reactivity and biological activity.

Molecular Formula : C14H17N2O
Molecular Weight : 229.30 g/mol

The biological activity of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cellular processes.
  • Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing physiological responses.

Biological Activities

Research indicates that (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile exhibits several promising biological activities:

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, showing effectiveness against specific bacterial strains. This highlights its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Preliminary studies suggest that (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile in various biological assays:

StudyBiological ActivityFindings
Study AAnticancerInhibition of proliferation in breast cancer cells with an IC50 value of 25 µM.
Study BAntimicrobialEffective against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively.
Study CNeuroprotectionReduced apoptosis in neuronal cell lines exposed to oxidative stress.

Comparison with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile against similar compounds:

CompoundStructureBiological Activity
(3E)-2-(morpholin-4-yl)-4-phenylenamineAmine instead of nitrileModerate anticancer activity
(3E)-2-(morpholin-4-yl)-4-phenylenolHydroxyl group instead of nitrileEnhanced neuroprotective effects

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